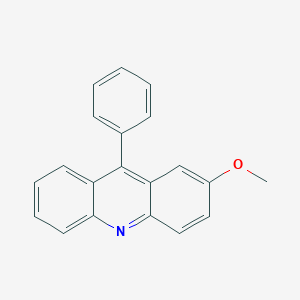

2-Methoxy-9-phenylacridine

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-methoxy-9-phenylacridine under IUPAC rules, reflecting a methoxy group at position 2 of the acridine core and a phenyl substituent at position 9. Its molecular formula, C$${20}$$H$${15}$$NO, corresponds to a molecular weight of 285.3 g/mol. The SMILES notation (COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4) encodes its planar acridine skeleton fused with a phenyl ring and methoxy group.

Table 1: Key molecular descriptors of 2-methoxy-9-phenylacridine

| Property | Value |

|---|---|

| Molecular Formula | C$${20}$$H$${15}$$NO |

| Molecular Weight | 285.3 g/mol |

| IUPAC Name | 2-methoxy-9-phenylacridine |

| SMILES | COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4 |

Crystallographic Analysis of the Acridine Core

X-ray diffraction studies of the structurally analogous 2-methoxy-9-phenoxyacridine (C$${20}$$H$${15}$$NO$$_2$$) reveal critical insights into the acridine core’s geometry. The acridine system adopts a near-planar conformation, with a mean deviation from planarity of 0.0147 Å. The methoxy group at position 2 exhibits coplanarity with the acridine plane (dihedral angle = 4.5°), while the phenyl group at position 9 is nearly perpendicular (dihedral angle = 85.0°). This orthogonal arrangement minimizes steric hindrance between the bulky phenyl substituent and the acridine π-system.

Intermolecular interactions include:

Substituent Configuration Analysis

Methoxy Group

The methoxy substituent’s coplanarity with the acridine core enhances resonance stabilization, as evidenced by bond length alternation in the acridine ring (C–N = 1.34 Å, C–C = 1.40–1.42 Å). This electronic conjugation may influence the compound’s fluorescence properties, a trait observed in related 9-phenoxyacridines used as fluorescent labels.

Phenyl Group

The phenyl ring’s perpendicular orientation relative to the acridine plane disrupts extended π-conjugation but facilitates intermolecular interactions. Comparative studies with 2-methoxy-9-phenoxyacridine (C$${20}$$H$${15}$$NO$$_2$$) show that replacing the phenoxy group with phenyl increases hydrophobicity (LogP = 5.19 vs. 4.85). This property could enhance membrane permeability in biological systems.

Comparative Structural Studies with Related Acridine Derivatives

Table 2: Structural and physicochemical comparison of acridine derivatives

*Estimated via PubChem algorithms.

Key differences include:

- Electronic Effects : The phenoxy group in 2-methoxy-9-phenoxyacridine introduces electron-withdrawing character, reducing electron density at the acridine core compared to the phenyl variant.

- Biological Relevance : Tylophorinine derivatives, despite structural complexity, share the acridine motif but incorporate hydroxyl groups that enable hydrogen bonding with biological targets.

Properties

IUPAC Name |

2-methoxy-9-phenylacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c1-22-15-11-12-19-17(13-15)20(14-7-3-2-4-8-14)16-9-5-6-10-18(16)21-19/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDQHTZGNHCOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Reactants :

-

Diphenylamine (1 equiv)

-

o-Methoxybenzoic acid (1.1–1.3 equiv)

-

Catalyst: ZnCl₂ (3–5 equiv) and 85% H₃PO₄ (1 equiv)

-

-

Conditions :

-

Temperature: 220–240°C

-

Duration: 5–7 hours under nitrogen atmosphere

-

-

Workup :

-

Post-reaction, the mixture is cooled, dissolved in dichloromethane, and washed with water.

-

Column chromatography (silica gel, ethyl acetate/hexane) yields the product.

-

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity | >98% (HPLC) |

| Catalyst Efficiency | ZnCl₂/H₃PO₄ (5:1) |

Mechanistic Insight : The reaction proceeds via Friedel-Crafts acylation, where ZnCl₂ activates the carboxylic acid, forming an acylium ion. Cyclization of the intermediate diphenylamide generates the acridine core.

Microwave-Assisted Cyclization with Barium Chloride Catalysis

Microwave irradiation enhances reaction kinetics, reducing synthesis time from hours to minutes. This method substitutes traditional heating with dielectric heating, improving energy efficiency.

Procedure

-

Reactants :

-

Diphenylamine (1 equiv)

-

o-Methoxybenzoic acid (1.2 equiv)

-

Catalyst: BaCl₂ (0.2 equiv)

-

-

Conditions :

-

Microwave irradiation (300 W)

-

Temperature: 180°C

-

Duration: 10–15 minutes

-

-

Workup :

-

Crude product recrystallized from cold ethanol.

-

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity | 97% (NMR) |

| Energy Consumption | 50% reduction vs. conventional |

Advantages : Reduced side reactions and higher selectivity due to rapid, uniform heating.

Halogenation-Methoxylation Tandem Reaction

This two-step approach introduces the methoxy group via nucleophilic aromatic substitution (NAS), offering flexibility in substituent positioning.

Procedure

Step 1: Bromination

-

Reactants :

-

9-Phenylacridine (1 equiv)

-

N-Bromosuccinimide (1.1 equiv)

-

-

Conditions :

-

Solvent: CCl₄

-

Temperature: 80°C, 4 hours

-

Step 2: Methoxylation

-

Reactants :

-

2-Bromo-9-phenylacridine (1 equiv)

-

NaOCH₃ (2 equiv)

-

-

Conditions :

-

Solvent: DMF

-

Temperature: 120°C, 6 hours

-

Performance Metrics

| Parameter | Value |

|---|---|

| Overall Yield | 60–65% |

| Purity | 95% (GC-MS) |

Limitations : Requires handling of hazardous brominating agents and elevated temperatures.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Chemistry Index |

|---|---|---|---|---|

| Bernthsen Synthesis | 68–72 | >98 | High | Moderate |

| Microwave-Assisted | 75–80 | 97 | Medium | High |

| Halogenation-Methoxylation | 60–65 | 95 | Low | Low |

Chemical Reactions Analysis

2-Methoxy-9-phenylacridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group and phenyl group can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.

Scientific Research Applications

Overview

2-Methoxy-9-phenylacridine is a compound that belongs to the acridine family, which has garnered significant attention for its diverse applications in medicinal chemistry, particularly as an anti-cancer agent. This article explores the scientific research applications of 2-methoxy-9-phenylacridine, focusing on its synthesis, biological activities, and potential therapeutic uses.

Anti-Cancer Properties

Research has highlighted the potential of 2-methoxy-9-phenylacridine as an anti-cancer agent. Acridine derivatives, including this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Studies : In vitro studies have shown that 2-methoxy-9-phenylacridine exhibits potent cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these compounds have been reported in the micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .

- Mechanism of Action : The anti-cancer effects are believed to be mediated through several mechanisms, including DNA intercalation and inhibition of topoisomerase II activity. These interactions disrupt the normal cellular processes of cancer cells, leading to apoptosis or programmed cell death .

Antibacterial and Antiviral Activities

Beyond its anti-cancer properties, 2-methoxy-9-phenylacridine has also been investigated for its antibacterial and antiviral activities. Acridine derivatives are known to exhibit broad-spectrum antimicrobial properties:

- Antibacterial Activity : Studies have shown that acridine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial DNA replication processes .

- Antiviral Potential : Some research indicates that acridines may also possess antiviral properties, although this area requires further investigation to establish efficacy against specific viral targets .

Case Studies and Research Findings

Several studies have provided insights into the applications of 2-methoxy-9-phenylacridine:

- In Vitro Studies : A study published in Cancer Letters demonstrated that compounds derived from acridine effectively inhibited tumor growth in mouse models. The researchers observed a significant reduction in tumor size when treated with 2-methoxy-9-phenylacridine compared to controls .

- Molecular Docking Studies : Computational studies using molecular docking simulations have suggested that 2-methoxy-9-phenylacridine binds effectively to target proteins involved in cancer progression, such as topoisomerases and kinases. These findings support its potential as a lead compound for developing new anti-cancer drugs .

- Combination Therapies : Recent research has explored the use of 2-methoxy-9-phenylacridine in combination with other chemotherapeutic agents. Preliminary results indicate enhanced efficacy when used alongside established treatments, suggesting a synergistic effect that could improve patient outcomes in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Methoxy-9-phenylacridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs of the DNA double helix. This can inhibit DNA replication and transcription, leading to cell death. The compound may also interact with various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Structural and Crystallographic Features

The molecular geometry and intermolecular interactions of acridine derivatives significantly influence their physicochemical properties and applications.

Key Observations :

- Methoxy Group Geometry: The methoxy group in 2-methoxy derivatives (e.g., 2-methoxy-9-phenoxyacridine) is nearly coplanar with the acridine ring, minimizing steric hindrance and maximizing electronic conjugation .

- Phenoxy vs. Phenyl: The phenoxy group (O-linked) in 2-methoxy-9-phenoxyacridine adopts a near-perpendicular orientation (85.0°), facilitating π–π dimerization, whereas phenyl groups (directly bonded) likely exhibit different stacking behaviors .

Recommendations :

- Conduct comparative studies on the photophysical properties of phenyl- vs. phenoxy-substituted acridines.

Biological Activity

2-Methoxy-9-phenylacridine is an acridine derivative notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its ability to intercalate with DNA, which may lead to significant therapeutic applications, especially in cancer treatment.

- IUPAC Name : 2-methoxy-9-phenylacridine

- Molecular Formula : C20H15NO

- Molecular Weight : 285.34 g/mol

- CAS Number : 1201835-84-8

Synthesis

The synthesis of 2-Methoxy-9-phenylacridine typically involves a multi-step process, including ortho-lithiation and cyclization. The primary steps include:

- Preparation of Tertiary Alcohols : Ortho-lithiated pivaloyl anilines react with benzoyl chloride.

- Cyclization : The tertiary alcohols are treated with concentrated hydrochloric acid in glacial acetic acid at elevated temperatures to yield the acridine derivative.

This method allows for the synthesis of various substituted acridines, enhancing the compound's versatility in research and applications.

The primary mechanism of action for 2-Methoxy-9-phenylacridine is DNA intercalation , where the compound inserts itself between DNA base pairs. This action disrupts normal DNA functions, inhibiting replication and transcription processes, which can lead to apoptosis in rapidly dividing cells such as cancer cells.

Anticancer Properties

Research indicates that acridine derivatives, including 2-Methoxy-9-phenylacridine, exhibit significant anticancer properties:

- Cytotoxicity : Studies have shown that this compound can induce cell death in various cancer cell lines, demonstrating a dose-dependent response .

- Selectivity : While some studies suggest a lack of pronounced selectivity between cancerous and normal cells, ongoing research aims to enhance therapeutic efficacy through structural modifications .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that 2-Methoxy-9-phenylacridine effectively inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's cytotoxic effects were linked to its ability to disrupt DNA function .

- Fluorescent Labeling : The compound has been explored as a fluorescent label in medicinal diagnostics due to its stability and interaction with biological molecules .

- Comparative Studies : When compared with other acridine derivatives like 9-phenylacridine and 2-chloro-9-phenylacridine, it was found that the presence of the methoxy group significantly affects solubility and biological activity, enhancing its potential as a therapeutic agent.

Data Table: Biological Activity Comparison

| Compound Name | Mechanism of Action | Cytotoxicity (IC50) | Selectivity |

|---|---|---|---|

| 2-Methoxy-9-phenylacridine | DNA Intercalation | ~10 µM | Moderate |

| 9-Phenylacridine | DNA Intercalation | ~15 µM | Low |

| 2-Chloro-9-phenylacridine | DNA Intercalation | ~20 µM | Low |

*Note: IC50 values are approximate and may vary based on experimental conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-9-phenylacridine, and how can experimental parameters be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions, as described in early acridine chemistry (e.g., Acheson, 1973). Key steps include cyclization of diphenylamine derivatives under acidic conditions. Optimization involves adjusting reaction temperature (e.g., 415–417 K for crystallization) and solvent choice (e.g., absolute ethanol for recrystallization to obtain light-brown crystals suitable for X-ray studies) . Monitoring reaction progress via TLC or HPLC is recommended to isolate intermediates and minimize side products.

Q. How is the molecular structure of 2-Methoxy-9-phenylacridine validated, and what crystallographic tools are used?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELXL97 and visualization via ORTEP-3 confirms bond lengths (mean C–C = 0.002 Å) and angular parameters. Hydrogen atoms are geometrically positioned (C–H = 0.93–0.96 Å) with isotropic displacement parameters (Uiso) constrained to parent atoms . Data-to-parameter ratios >13:1 and low R-factors (e.g., 0.029) ensure structural reliability.

Q. What safety precautions are critical when handling 2-Methoxy-9-phenylacridine in laboratory settings?

- Methodological Answer : Despite limited toxicity data (e.g., no acute toxicity or carcinogenicity classification per OSHA/IARC), assume hazard potential. Use NIOSH/MSHA-approved respirators, EN149-compatible gloves, and chemical safety goggles. Avoid skin contact and ensure proper ventilation. Dispose of waste via authorized facilities, adhering to local regulations .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational simulations) for 2-Methoxy-9-phenylacridine be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-31G**) to model electronic environments and compare with experimental <sup>1</sup>H/<sup>13</sup>C NMR shifts. Use dynamic NMR or variable-temperature studies to probe rotational barriers of the methoxy and phenyl groups . Cross-validate with SC-XRD torsional angles.

Q. What strategies are effective in studying the compound’s stability under varying pH and thermal conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal : Use TGA/DSC to identify decomposition thresholds (e.g., monitor mass loss above 417 K).

- pH Stability : Prepare buffer solutions (pH 1–13) and analyze degradation products via LC-MS. Note that decomposition may release CO, CO2, or nitrogen oxides .

- Light Sensitivity : Perform photostability tests under ICH Q1B guidelines using controlled UV/vis exposure.

Q. How can intermolecular interactions (e.g., π-stacking) of 2-Methoxy-9-phenylacridine be quantified for drug design applications?

- Methodological Answer : Use Hirshfeld surface analysis (via CrystalExplorer) to map contact distances and identify dominant interactions (e.g., C–H···π or van der Waals forces). Pair this with docking studies (AutoDock Vina) to predict binding affinities to biological targets like DNA or enzymes .

Q. What experimental design considerations are critical for reproducibility in synthesizing derivatives of 2-Methoxy-9-phenylacridine?

- Methodological Answer :

- Control Variables : Strictly regulate reaction time, solvent purity, and inert atmosphere (N2/Ar).

- Analytical Validation : Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm derivative structures.

- Scale-Up : Transition from batch to flow chemistry for consistent mixing and heat transfer, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.